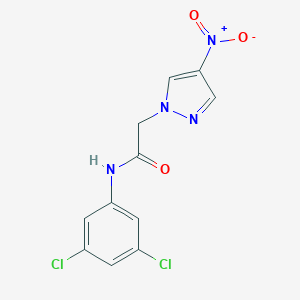![molecular formula C17H14ClFN4O4 B213690 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide](/img/structure/B213690.png)
5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its therapeutic potential in various autoimmune diseases. The chemical structure of CP-690,550 is shown below.
Mechanism of Action
5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide works by selectively inhibiting the activity of JAK3, which is a member of the JAK family of proteins. JAK3 is primarily expressed in immune cells, and plays a key role in the signaling pathways that regulate the immune response. By inhibiting JAK3, 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide can suppress the activity of immune cells, and reduce inflammation.
Biochemical and Physiological Effects:
5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide has been shown to have several biochemical and physiological effects in preclinical and clinical studies. The drug can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases. 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide can also reduce the activation and proliferation of immune cells, such as T cells and B cells, which contribute to the inflammatory response.
Advantages and Limitations for Lab Experiments
5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide has several advantages for use in lab experiments. The drug is highly selective for JAK3, and does not inhibit other JAK family members, which can reduce off-target effects. 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide is also well-tolerated in humans, and has a favorable safety profile. However, there are some limitations to the use of 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide in lab experiments. The drug has a relatively short half-life, which can limit its effectiveness in long-term studies. 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide is also a small molecule drug, which can limit its ability to penetrate certain tissues and organs.
Future Directions
There are several potential future directions for research on 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in the inflammatory response. 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide could be combined with other drugs that target different components of the immune system, such as monoclonal antibodies or other small molecules. Another area of interest is the identification of biomarkers that can predict response to 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide. By identifying biomarkers associated with treatment response, clinicians can better personalize treatment plans for patients with autoimmune diseases. Finally, there is ongoing research into the potential use of 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide in other disease areas, such as cancer and transplant rejection.
Synthesis Methods
5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the preparation of several intermediates, which are then coupled to form the final product. The details of the synthesis method have been described in several research articles, and the process is well-established.
Scientific Research Applications
5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug works by inhibiting the activity of a protein called Janus kinase (JAK), which plays a key role in the inflammatory response. By inhibiting JAK, 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide can reduce inflammation and alleviate symptoms of autoimmune diseases.
properties
Product Name |
5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide |
|---|---|
Molecular Formula |
C17H14ClFN4O4 |
Molecular Weight |
392.8 g/mol |
IUPAC Name |
5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H14ClFN4O4/c1-9-3-4-11(7-13(9)19)20-17(24)14-6-5-12(27-14)8-22-10(2)15(18)16(21-22)23(25)26/h3-7H,8H2,1-2H3,(H,20,24) |
InChI Key |
DVHRZNYDWUISIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C)F |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)
![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)



![2-{[(2-Chlorophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxamide](/img/structure/B213615.png)
![propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213617.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B213619.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B213624.png)
![5-[(3-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213625.png)

